molecular formula C7H14N2O2 B13015229 (S)-1,4-Dimethylpiperazine-2-carboxylicacid

(S)-1,4-Dimethylpiperazine-2-carboxylicacid

Cat. No.: B13015229
M. Wt: 158.20 g/mol
InChI Key: LPYACEXPSBVYAC-LURJTMIESA-N
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Description

(S)-1,4-Dimethylpiperazine-2-carboxylicacid is a chiral compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,4-Dimethylpiperazine-2-carboxylicacid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and methylating agents.

    Methylation: The piperazine is subjected to methylation using methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl groups at the 1 and 4 positions.

    Carboxylation: The methylated piperazine is then carboxylated using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group at the 2 position.

    Chiral Resolution: The racemic mixture of 1,4-Dimethylpiperazine-2-carboxylicacid is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(S)-1,4-Dimethylpiperazine-2-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: (S)-1,4-Dimethylpiperazine-2-methanol.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1,4-Dimethylpiperazine-2-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of new materials, such as polymers and surfactants, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-1,4-Dimethylpiperazine-2-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylpiperazine: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

    2,5-Dimethylpiperazine: Different substitution pattern, leading to different chemical and biological properties.

    1,4-Diethylpiperazine-2-carboxylicacid: Similar structure but with ethyl groups instead of methyl groups, affecting its reactivity and applications.

Uniqueness

(S)-1,4-Dimethylpiperazine-2-carboxylicacid is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(2S)-1,4-dimethylpiperazine-2-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c1-8-3-4-9(2)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1

InChI Key

LPYACEXPSBVYAC-LURJTMIESA-N

Isomeric SMILES

CN1CCN([C@@H](C1)C(=O)O)C

Canonical SMILES

CN1CCN(C(C1)C(=O)O)C

Origin of Product

United States

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